5-Bromo-4-fluoro-3-hydroxyisobenzofuran-1(3H)-one
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Overview
Description
5-Bromo-4-fluoro-3-hydroxyisobenzofuran-1(3H)-one is an organic compound that belongs to the class of isobenzofurans
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-fluoro-3-hydroxyisobenzofuran-1(3H)-one typically involves multi-step organic reactions. A common synthetic route might include:
Bromination: Introduction of a bromine atom into the benzofuran ring.
Fluorination: Introduction of a fluorine atom, often using reagents like N-fluorobenzenesulfonimide (NFSI).
Hydroxylation: Introduction of a hydroxyl group, possibly through oxidation reactions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming quinones or other oxidized derivatives.
Reduction: Reduction reactions might convert the compound into less oxidized forms.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents like sodium methoxide (NaOMe) or Grignard reagents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while substitution could introduce various functional groups like alkyl, aryl, or amino groups.
Scientific Research Applications
Chemistry: As an intermediate in organic synthesis and in the development of new materials.
Biology: As a probe or reagent in biochemical assays.
Medicine: Potential use in drug discovery and development, particularly in designing molecules with specific biological activities.
Industry: Use in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 5-Bromo-4-fluoro-3-hydroxyisobenzofuran-1(3H)-one would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved would vary based on the target and the biological context.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-4-fluoro-3-hydroxybenzofuran: Similar structure but lacks the isobenzofuran ring.
5-Bromo-4-fluoro-3-hydroxyphthalide: Similar structure but with a different ring system.
5-Bromo-4-fluoro-3-hydroxyisobenzofuran: Lacks the (3H)-one group.
Uniqueness
5-Bromo-4-fluoro-3-hydroxyisobenzofuran-1(3H)-one is unique due to the specific arrangement of bromine, fluorine, and hydroxyl groups on the isobenzofuran ring. This unique structure can impart distinct chemical and biological properties, making it valuable for specific applications.
Properties
Molecular Formula |
C8H4BrFO3 |
---|---|
Molecular Weight |
247.02 g/mol |
IUPAC Name |
5-bromo-4-fluoro-3-hydroxy-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C8H4BrFO3/c9-4-2-1-3-5(6(4)10)8(12)13-7(3)11/h1-2,8,12H |
InChI Key |
QICWHQKKVFNCKN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=C1C(=O)OC2O)F)Br |
Origin of Product |
United States |
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